2-Fluoro-4'-piperidinomethyl benzophenone

Description

BenchChem offers high-quality 2-Fluoro-4'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

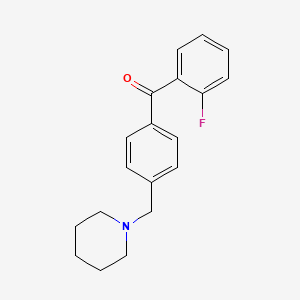

(2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZNZQNDRJODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642702 |

Source

|

| Record name | (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-29-6 |

Source

|

| Record name | Methanone, (2-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-4'-piperidinomethyl benzophenone" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4'-piperidinomethyl benzophenone

Introduction: The Strategic Importance of Fluorinated Benzophenones

The benzophenone framework is a privileged scaffold in medicinal chemistry and materials science, serving as a core structural motif in a multitude of biologically active compounds and functional materials.[1] Its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly altering a molecule's physicochemical and biological properties.[1] Strategic fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[1]

This guide provides a comprehensive technical overview of a robust synthetic pathway to 2-Fluoro-4'-piperidinomethyl benzophenone, a molecule that combines the benzophenone core, a strategically placed fluorine atom, and a piperidinomethyl group, a common feature in pharmacologically active agents. We will delve into the causal reasoning behind the selected synthetic methodology, provide detailed, field-tested protocols, and outline a multi-technique approach for its unambiguous structural characterization.

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of an unsymmetrical diaryl ketone such as 2-Fluoro-4'-piperidinomethyl benzophenone requires a carefully planned approach to ensure regiochemical control and compatibility with the functional groups present. A multi-step synthesis commencing with a Friedel-Crafts acylation is the most reliable and scalable method.

The chosen three-step pathway is as follows:

-

Friedel-Crafts Acylation: Construction of the benzophenone core by reacting 2-fluorobenzoyl chloride with toluene. This establishes the C-C bond between the two aromatic rings.

-

Radical Halogenation: Selective functionalization of the benzylic methyl group via free-radical bromination to create a reactive intermediate.

-

Nucleophilic Substitution: Introduction of the piperidine moiety by reacting the brominated intermediate with piperidine to yield the final product.

This strategy is superior to alternatives, such as a direct Mannich-type aminomethylation on a pre-formed 2-fluorobenzophenone, which would likely suffer from poor regioselectivity and side reactions.[2][3] Similarly, beginning with a piperidinomethyl-substituted aromatic ring is ill-advised, as the basic nitrogen atom would interfere with the Lewis acid catalyst required for the Friedel-Crafts reaction.

Part 2: Validated Experimental Protocols

The following protocols are designed for clarity, reproducibility, and safety. All operations should be conducted in a well-ventilated fume hood.

Protocol 2.1: Synthesis of 2-Fluoro-4'-methylbenzophenone (Friedel-Crafts Acylation)

This electrophilic aromatic substitution reaction uses aluminum chloride (AlCl₃) as a Lewis acid to generate a potent acylium ion electrophile from 2-fluorobenzoyl chloride.[4][5] Toluene acts as the nucleophilic aromatic ring, with the methyl group directing acylation primarily to the para position due to steric hindrance at the ortho positions.

Methodology:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 5 mL/mmol AlCl₃).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add toluene (1.5 eq) dropwise to the suspension.

-

Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by slowly pouring it over crushed ice with concentrated HCl (1 mL/g AlCl₃).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from ethanol to yield the product as a white solid.

Protocol 2.2: Synthesis of 2-Fluoro-4'-(bromomethyl)benzophenone (Benzylic Bromination)

This step utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction, which selectively occurs at the benzylic position due to the stability of the resulting benzylic radical.

Methodology:

-

In a round-bottom flask, dissolve 2-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. Irradiation with a UV lamp can accelerate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude brominated product, which can often be used in the next step without further purification.

Protocol 2.3: Synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone (Nucleophilic Substitution)

This is a standard Sₙ2 reaction where the nitrogen atom of piperidine acts as a nucleophile, displacing the bromide from the benzylic carbon. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.

Methodology:

-

Dissolve 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile.

-

Add piperidine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours or until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the final product by column chromatography on silica gel to obtain 2-Fluoro-4'-piperidinomethyl benzophenone as a pure solid.

Part 3: Comprehensive Structural Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.[1]

-

¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and neighboring protons. Key signals include distinct multiplets for the aromatic protons, a characteristic singlet for the benzylic methylene (-CH₂-) protons, and several signals corresponding to the non-equivalent protons of the piperidine ring.[1]

-

¹³C NMR Spectroscopy: This spectrum reveals all unique carbon environments. The carbonyl carbon signal appears significantly downfield. Aromatic carbons will show characteristic shifts, with those near the fluorine atom exhibiting splitting (C-F coupling).[1]

-

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is highly informative. A single resonance is expected, and its chemical shift is indicative of the fluorine's electronic environment on the benzophenone core.[1][6]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic H (fluoro-ring) | 7.1 - 7.8 (m) | 115 - 165 (d, J_CF) | -110 to -120 (s) |

| Aromatic H (piperidino-ring) | 7.3 - 7.7 (m) | 128 - 145 | N/A |

| Carbonyl C=O | N/A | ~195 | N/A |

| Benzylic -CH₂- | ~3.5 (s) | ~63 | N/A |

| Piperidine -CH₂- (α to N) | ~2.4 (m) | ~54 | N/A |

| Piperidine -CH₂- (β, γ to N) | ~1.4 - 1.6 (m) | ~24, ~26 | N/A |

| Table 1: Predicted NMR Data for 2-Fluoro-4'-piperidinomethyl benzophenone. Data is compiled from typical values and specific predictions.[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Molecular Ion (M⁺): The primary evidence is the molecular ion peak corresponding to the exact mass of the compound.

-

Fragmentation: Key fragmentations include the cleavage of the piperidinomethyl group, leading to a stable benzylic cation, and cleavage at the carbonyl group (alpha cleavage), resulting in benzoyl-type fragments.[7]

| Ion | Calculated m/z | Description |

| [C₁₉H₂₀FNO]⁺ | 297.15 | Molecular Ion (M⁺) |

| [M - C₅H₁₀N]⁺ | 213.06 | Loss of piperidinyl radical |

| [C₁₃H₉FO]⁺ | 200.06 | 2-Fluorobenzoyl cation |

| [C₇H₆F]⁺ | 109.04 | Fluorophenyl cation |

| [C₅H₁₀N]⁺ | 84.08 | Piperidinyl cation |

| Table 2: Predicted key fragments in the mass spectrum of the target compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group.[8][9]

-

C-F Stretch: A strong absorption indicating the presence of the carbon-fluorine bond.

-

Aromatic C=C and C-H Stretches: Multiple bands confirming the presence of the aromatic rings.[8]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1580 - 1600 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| Table 3: Characteristic IR absorption bands for 2-Fluoro-4'-piperidinomethyl benzophenone. |

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 2-Fluoro-4'-piperidinomethyl benzophenone, starting from commercially available materials. The rationale for each synthetic transformation was explained, emphasizing regiochemical control and functional group compatibility. Furthermore, a comprehensive analytical workflow employing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy provides a robust system for verifying the structural integrity and purity of the final compound. These detailed protocols and characterization data serve as a valuable resource for researchers in synthetic and medicinal chemistry.

References

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [Link]

-

Goodman, P.A., & Gore, P.H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part lll. The Benzoylation of Chlorobenzene. J. Chem. Soc. (C). Available at: [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. Available at: [Link]

-

ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Available at: [Link]

-

Faisca Phillips, A. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available at: [Link]

-

ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. Available at: [Link]

-

Macquarie University Research PURE. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]

-

Gopi, K., & Saravanan, G. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available at: [Link]

-

NIST WebBook. Benzophenone. Available at: [Link]

-

Pensado, L., et al. (2014). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

-

Dichtel, W. R., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

-

Proprep. What is benzophenone ir spectrum? Available at: [Link]

-

Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at: [Link]

-

Suzuki, O., et al. (1983). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Biomedical Mass Spectrometry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. oarjbp.com [oarjbp.com]

- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. proprep.com [proprep.com]

Physicochemical Properties of 2-Fluoro-4'-piperidinomethyl Benzophenone: A Technical Guide for Drug Development Professionals

This document serves as an in-depth guide to the systematic characterization of the physicochemical properties of a novel benzophenone derivative, exemplified by 2-Fluoro-4'-piperidinomethyl benzophenone. The principles and protocols outlined herein are fundamental to early-stage drug discovery and development.

Introduction: The Critical Role of Physicochemical Profiling

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For the novel compound 2-Fluoro-4'-piperidinomethyl benzophenone, a derivative of the versatile benzophenone scaffold, a systematic physicochemical evaluation is the first step in assessing its "drug-likeness" and identifying potential development challenges.[1] This guide details the critical experimental workflows and the scientific rationale behind them, providing a robust framework for its characterization.

The structure of 2-Fluoro-4'-piperidinomethyl benzophenone incorporates key functional groups that are anticipated to significantly influence its properties. The fluorine atom can modulate metabolic stability, lipophilicity, and pKa.[2][3][4] The basic piperidine moiety will confer pH-dependent solubility and lipophilicity, while the benzophenone core provides a rigid scaffold.[5][6]

Part 1: Foundational Analysis and In Silico Prediction

Before embarking on extensive experimental work, a foundational analysis based on the compound's structure provides initial estimates of its properties.

Chemical Structure and Basic Descriptors:

-

IUPAC Name: (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone

-

Molecular Formula: C19H20FNO

-

Molecular Weight: 313.37 g/mol

These basic descriptors are the starting point for all subsequent analyses. Computational tools can provide rapid, preliminary estimates of key physicochemical parameters, guiding the design of experimental studies.

| Property | Predicted Value | Implication for Drug Development |

| cLogP | 3.8 ± 0.5 | Moderate to high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[7] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Low TPSA, indicative of good potential for oral absorption and blood-brain barrier penetration. |

| Basic pKa (Piperidine) | 8.5 ± 0.7 | The piperidine nitrogen is predicted to be basic, meaning the compound's charge and properties will be highly pH-dependent.[8] |

Part 2: Experimental Determination of Key Physicochemical Parameters

While predictions are useful, empirical data is the gold standard. The following sections detail the experimental workflows for determining the critical physicochemical properties of our lead compound.

Aqueous Solubility: A Gatekeeper for Absorption

Aqueous solubility is a crucial determinant of a drug's dissolution rate and subsequent absorption.[9] Poor solubility can lead to unreliable in vitro assay results and is a major hurdle for oral bioavailability.[10] We must assess both kinetic and thermodynamic solubility to get a complete picture.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It's a high-throughput assay that mimics early drug discovery screening conditions.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a saturated solution.[13][14] This is a more time-consuming but crucial measurement for lead optimization and formulation development.[10]

Hypothetical Solubility Data for 2-Fluoro-4'-piperidinomethyl Benzophenone

| Assay Type | pH | Solubility (µg/mL) | Method | Interpretation |

| Kinetic | 7.4 | 45 | Nephelometry[9] | Moderate kinetic solubility. Suitable for initial biological screening. |

| Thermodynamic | 2.0 | > 200 | Shake-Flask HPLC-UV[14] | High solubility at acidic pH, as expected for a basic compound. |

| Thermodynamic | 7.4 | 15 | Shake-Flask HPLC-UV[14] | Low solubility at physiological pH, a potential challenge for oral absorption. |

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is critical for membrane permeability. It is typically measured as the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[7] For our basic compound, LogD is the more relevant parameter.

The shake-flask method is the gold-standard for LogD determination, involving partitioning the compound between n-octanol and a buffered aqueous phase.[15][16][17]

Hypothetical LogD Data for 2-Fluoro-4'-piperidinomethyl Benzophenone

| Parameter | pH | Value | Method | Interpretation |

| LogD | 2.0 | 1.8 | Shake-Flask[15] | At acidic pH, the compound is protonated and more hydrophilic. |

| LogD | 7.4 | 3.6 | Shake-Flask[15] | At physiological pH, the compound is highly lipophilic, favoring membrane partitioning. |

| LogP (calculated) | N/A | 3.8 | Shake-Flask | The LogP of the neutral form is high, consistent with the LogD at pH 7.4. |

Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa value dictates the degree of ionization of a compound at a given pH.[18] This is arguably the most critical parameter for our molecule, as it influences both solubility and lipophilicity.[19] Potentiometric titration is a highly accurate method for pKa determination.[19][20]

Causality: The piperidine nitrogen atom is the primary basic center. The electron-withdrawing effect of the distant fluorine atom is expected to slightly decrease the basicity of the piperidine nitrogen compared to an unsubstituted analogue.[21][22]

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Solid-State Properties: Ensuring Stability and Consistency

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability. Key techniques for characterization include Differential Scanning Calorimetry (DSC) for thermal properties and Powder X-ray Diffraction (PXRD) for crystallinity.[23][24]

-

Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions.[25] It is used to determine the melting point (Tm) and identify potential polymorphic transitions.[23][26]

-

Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" of a crystalline solid.[27] It is the definitive technique for identifying the crystal form and detecting polymorphism.[28][29][30]

Hypothetical Solid-State Data

| Technique | Result | Interpretation |

| DSC | Sharp endotherm at 152 °C | Indicates a crystalline solid with a distinct melting point. |

| PXRD | Sharp, well-defined peaks | Confirms the material is crystalline. This pattern serves as the reference for the primary polymorph. |

Chemical Stability: Predicting Shelf-Life

Evaluating the chemical stability of an NCE under various stress conditions is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[31][32][33][34] This process identifies potential degradation pathways and helps establish a re-test period.

ICH Q1A Stability Testing Workflow

Caption: ICH-guided stability and forced degradation workflow.

Part 3: Integrated Analysis and Drug Development Implications

The collective physicochemical data paints a clear picture of 2-Fluoro-4'-piperidinomethyl benzophenone as a lead candidate:

-

Strengths: The high lipophilicity (LogD at 7.4) and low TPSA suggest excellent potential for membrane permeability and oral absorption. The fluorine substitution may confer enhanced metabolic stability.[2]

-

Challenges: The primary hurdle is the low, pH-dependent aqueous solubility.[14] At the physiological pH of the intestine (approx. 6.8-7.4), the compound will be predominantly in its neutral, poorly soluble form, which could lead to dissolution rate-limited absorption.

-

Strategic Next Steps:

-

Salt Screening: Forming a salt (e.g., hydrochloride, mesylate) is a standard strategy to dramatically improve the aqueous solubility and dissolution rate of basic compounds.

-

Polymorph Screening: A comprehensive screen is necessary to identify all possible crystalline forms and determine the most thermodynamically stable polymorph to ensure consistent performance.[28]

-

Formulation Development: Exploration of enabling formulations, such as amorphous solid dispersions or lipid-based formulations, may be required if salt formation is insufficient to achieve desired exposure.

-

Part 4: Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound (approx. 1-2 mg) to a 1.5 mL glass vial.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 2.0 buffer, pH 7.4 phosphate-buffered saline) to the vial.[13]

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13][35]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[14]

-

Self-Validation: The presence of undissolved solid in the vial at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Protocol 2: LogD Determination (Shake-Flask Method)

-

Pre-saturation: Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4 PBS) in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely. This ensures mutual saturation of the solvents.[15]

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The phase ratio can be adjusted based on the expected LogD.[17]

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase by HPLC-UV.[17]

-

Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Protocol 3: pKa Determination (Potentiometric Titration)

-

System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture to a final concentration of approximately 1 mM. The solution's ionic strength should be adjusted to 0.15 M with KCl.[36]

-

Titration: Purge the solution with nitrogen to remove dissolved CO2.[20] Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the point where 50% of the compound has been neutralized (the midpoint of the buffer region). This point can be accurately found by calculating the first derivative of the titration curve.[19]

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. ijnrd.org [ijnrd.org]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. Differential scanning calorimetry [cureffi.org]

- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 28. creative-biostructure.com [creative-biostructure.com]

- 29. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. resources.rigaku.com [resources.rigaku.com]

- 31. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 32. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 33. database.ich.org [database.ich.org]

- 34. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 35. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 36. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 2-Fluoro-4'-piperidinomethyl benzophenone

CAS Number: 898775-29-6 | Molecular Formula: C₁₉H₂₀FNO | Molecular Weight: 297.37 g/mol

Introduction: Unveiling a Scaffold of Potential

2-Fluoro-4'-piperidinomethyl benzophenone is a substituted diaryl ketone that merges three key structural motifs of significant interest in medicinal chemistry and materials science: the benzophenone core, a fluorine substituent, and a piperidinomethyl group. The benzophenone scaffold itself is a privileged structure found in numerous biologically active compounds and is also utilized in photochemistry.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Finally, the piperidine ring is a common feature in many pharmaceuticals, contributing to desired solubility, basicity (pKa), and receptor interaction profiles.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 2-Fluoro-4'-piperidinomethyl benzophenone, detailing its synthesis, structural characterization, and potential applications based on established chemical principles and the known bioactivities of related structures.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure.

| Property | Predicted Value / Expected Characteristic | Rationale and Significance |

| Molecular Formula | C₁₉H₂₀FNO | Confirmed by CAS registration.[2] |

| Molecular Weight | 297.37 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Likely an off-white to yellow solid | Benzophenone and its derivatives are typically crystalline solids at room temperature. |

| pKa | ~8.5-9.0 | The piperidine nitrogen is basic and will be protonated at physiological pH, influencing solubility and target interaction.[1] |

| Solubility | Soluble in organic solvents like DCM, Chloroform, and Methanol. Poorly soluble in water at neutral pH; solubility increases in acidic aqueous solutions. | The large hydrophobic benzophenone core limits aqueous solubility, while the basic nitrogen allows for salt formation to enhance it. |

Proposed Synthetic Pathways

The synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone can be logically approached through a multi-step sequence. The most common and versatile strategy involves the initial formation of the benzophenone core via a Friedel-Crafts acylation, followed by the introduction of the piperidinomethyl moiety.

Pathway 1: Friedel-Crafts Acylation followed by Nucleophilic Substitution

This is a robust and widely applicable method for constructing the benzophenone core.

Sources

An In-depth Technical Guide to 2-Fluoro-4'-piperidinomethyl benzophenone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-4'-piperidinomethyl benzophenone, a fluorinated diarylketone with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering detailed insights into its molecular structure, nomenclature, synthetic pathways, and analytical characterization.

Molecular Structure and Nomenclature

The accurate identification of a molecule is paramount for scientific discourse and reproducibility. This section details the molecular structure and systematic naming of the topic compound.

Molecular Structure

2-Fluoro-4'-piperidinomethyl benzophenone is an unsymmetrically substituted diarylketone. The core structure is benzophenone, which consists of two phenyl rings attached to a carbonyl group. In this derivative, one phenyl ring is substituted with a fluorine atom at the 2-position, and the other phenyl ring bears a piperidinomethyl group at the 4'-position.

IUPAC Name

The systematic IUPAC name for this compound is (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone . This name unambiguously describes the connectivity of all atoms within the molecule.

Chemical Identifiers

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀FNO | - |

| Molecular Weight | 297.37 g/mol | - |

| XLogP3 | 3.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

Rationale for Synthesis and Potential Applications

The unique structural motifs of 2-Fluoro-4'-piperidinomethyl benzophenone suggest its potential as a valuable scaffold in medicinal chemistry.

The Significance of the Fluorinated Benzophenone Core

The benzophenone framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Specifically, a fluorine substituent can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Modulate Lipophilicity: Strategic fluorination can fine-tune the molecule's ability to cross cell membranes.

The Role of the Piperidinomethyl Moiety

The piperidine ring is another crucial scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] The inclusion of a piperidinomethyl group can:

-

Improve Solubility and Bioavailability: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility.[3]

-

Facilitate Drug-Receptor Interactions: The piperidine ring can act as a key binding element, fitting into specific pockets of target proteins.[5]

-

Enhance CNS Penetration: The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier.[6]

The combination of a 2-fluoro-substituted benzophenone core with a 4'-piperidinomethyl group presents a compelling strategy for the design of novel therapeutic agents with potentially enhanced efficacy and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Synthetic Strategies

The synthesis of (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone can be approached through several well-established organic transformations. Two plausible retrosynthetic pathways are outlined below.

Figure 1: Retrosynthetic analysis of (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone.

Pathway A: Friedel-Crafts Acylation of a Pre-functionalized Aromatic Ring

This approach involves the acylation of an aromatic ring that already contains the piperidinomethyl group.

Experimental Protocol:

-

Synthesis of 2-Fluorobenzoyl chloride:

-

To a solution of 2-fluorobenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which can be used directly in the next step.

-

-

Friedel-Crafts Acylation:

-

Dissolve 4-(piperidin-1-ylmethyl)toluene and a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

-

Cool the mixture to 0 °C and add a solution of 2-fluorobenzoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone.

-

Pathway B: Post-Acylation Functionalization

This strategy involves forming the benzophenone core first, followed by the introduction of the piperidinomethyl group.

Experimental Protocol:

-

Synthesis of (2-fluorophenyl)(p-tolyl)methanone:

-

Follow the Friedel-Crafts acylation procedure described in Pathway A, using toluene as the substrate instead of 4-(piperidin-1-ylmethyl)toluene.

-

-

Benzylic Bromination:

-

Dissolve (2-fluorophenyl)(p-tolyl)methanone in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

The resulting (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone is often used in the next step without further purification.

-

-

Nucleophilic Substitution with Piperidine:

-

Dissolve the crude (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone in a suitable solvent such as acetonitrile or THF.

-

Add an excess of piperidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HBr formed.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the final product.

-

Structural Elucidation and Characterization

The structural confirmation of the synthesized (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone would rely on a combination of spectroscopic techniques.

Figure 2: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons of the piperidinomethyl group, and the protons of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The protons on the 2-fluorophenyl ring will exhibit coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant), the benzylic methylene carbon, and the carbons of the piperidine ring.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, confirming the presence of the single fluorine atom on the benzophenone core.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (H) | 7.2 - 7.8 | m |

| Benzylic (-CH₂-) | ~3.5 | s |

| Piperidine (-CH₂-N-CH₂-) | 2.3 - 2.5 | m |

| Piperidine (other -CH₂-) | 1.4 - 1.6 | m |

Note: These are approximate values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone is expected to show characteristic absorption bands:

-

~1660 cm⁻¹: Strong absorption due to the C=O stretching of the diaryl ketone.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1220 cm⁻¹: C-F stretching vibration.

-

~2800-3000 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, nomenclature, synthetic strategies, and characterization of 2-Fluoro-4'-piperidinomethyl benzophenone. The strategic combination of a fluorinated benzophenone scaffold and a piperidinomethyl moiety makes this compound a promising candidate for further investigation in drug discovery programs. The synthetic pathways and analytical methods described herein provide a solid foundation for researchers and scientists to synthesize and characterize this and related molecules for the development of novel therapeutics.

References

-

Macquarie University. (2019). Synthesis of fluorinated benzophenones for biological activity probing. Retrieved from [Link]

-

Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Retrieved from [Link]

- Janecka, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642.

-

Pharmacentra. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2022).

-

ResearchGate. (2022). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of biologically active benzophenone derivatives. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Universidad San Sebastián. (2022). Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). Retrieved from [Link]

- ACS Publications. (2015). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(23), 11859-11867.

-

SpectraBase. (n.d.). 4-Fluorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

-

DiVA portal. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-1-methyl-5-(2-{[(1S)-1-phenylethyl]amino}pyrimidin-4-YL)-2-piperidin-4-YL-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

-

Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage.... Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

-

PubMed. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. figshare.mq.edu.au [figshare.mq.edu.au]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchers.uss.cl [researchers.uss.cl]

- 8. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

The Multifaceted Biological Activities of Fluorinated Benzophenone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzophenone Scaffold and the Transformative Power of Fluorination

The benzophenone scaffold, characterized by two phenyl rings connected by a carbonyl group, is a privileged structure in medicinal chemistry. Its prevalence in natural products with diverse biological activities has made it a focal point for synthetic and medicinal chemists.[1][2] The strategic incorporation of fluorine atoms into the benzophenone framework has emerged as a powerful strategy to modulate and enhance its pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of fluorinated benzophenone derivatives, offering insights into their potential as therapeutic agents.

I. Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated benzophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer.

A. Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

A key mechanism underlying the anticancer activity of some benzophenone derivatives is the inhibition of the Ras/Raf/MEK/ERK signaling pathway.[5][6] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Fluorinated benzophenones can interfere with this cascade, leading to the suppression of tumor growth.

Below is a diagram illustrating the MEK/ERK signaling pathway and the putative point of inhibition by fluorinated benzophenone derivatives.

Caption: A simplified diagram of the MEK/ERK signaling pathway, a critical regulator of cell growth, and the inhibitory action of fluorinated benzophenone derivatives on MEK1/2.

B. Quantitative Data: Anticancer Activity of Fluorinated Benzophenone Derivatives

The following table summarizes the in vitro anticancer activity of selected fluorinated benzophenone derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Fluorine Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| FB-1 | 4-fluoro | A549 (Lung) | 0.82 | |

| FB-2 | 4-fluoro | SMMC-7721 (Liver) | 0.26 | |

| FB-3 | 4-fluoro | SW480 (Colon) | 0.99 | |

| FB-4 | 2,6-difluoro | Colon 26-L5 | Not specified | [7] |

| FB-5 | 5-fluoro (on benzimidazole) | Naphthalene-1-yl methanone | Not specified | [8] |

| FB-6 | 4-fluoro (on phenylpropanone) | Not specified | Not specified | [9] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram: MTT Assay

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of fluorinated benzophenone derivatives.

Detailed Protocol:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorinated benzophenone derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzophenone derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[10] The introduction of fluorine can enhance the antimicrobial potency of the benzophenone scaffold.

A. Mechanism of Action: Disruption of Bacterial Cell Membranes

One of the proposed mechanisms of antimicrobial action for benzophenone derivatives is the disruption of the bacterial cell membrane.[11] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

B. Quantitative Data: Antimicrobial Activity of Fluorinated Benzophenone Derivatives

The following table summarizes the in vitro antimicrobial activity of selected fluorinated benzophenone derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound ID | Fluorine Substitution | Microorganism | MIC (µg/mL) | Reference |

| FB-7 | Not specified | Staphylococcus aureus | 62.5 - 250 | [12] |

| FB-8 | Not specified | Escherichia coli | 62.5 - 250 | [12] |

| FB-9 | Benzophenone-based tetraamide | MRSA, VISA, VRSA, VRE | 0.5 - 2.0 | [11] |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow Diagram: Broth Microdilution Assay

Caption: A step-by-step workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the fluorinated benzophenone derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Preparation of Inoculum:

-

Culture the microorganism overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

III. Antiviral Activity: Targeting Viral Enzymes

Fluorinated compounds have a well-established role in antiviral drug discovery, and fluorinated benzophenone derivatives are no exception.[13][14] They have shown activity against various viruses, including influenza.

A. Mechanism of Action: Neuraminidase Inhibition

For influenza virus, a key target for antiviral drugs is the neuraminidase (NA) enzyme, which is essential for the release of newly formed viral particles from infected cells.[15] Some fluorinated compounds have been shown to inhibit NA activity.

B. Quantitative Data: Antiviral Activity of Fluorinated Benzophenone Derivatives

The following table presents the in vitro antiviral activity of a fluorinated compound against influenza viruses.

| Compound ID | Fluorine Substitution | Virus Strain | IC50 (µg/mL) | Reference |

| T-705 (Favipiravir) | 6-fluoro | Influenza A, B, and C | 0.013 - 0.48 | [14] |

C. Experimental Protocol: Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Workflow Diagram: Neuraminidase Inhibition Assay

Caption: A step-by-step workflow of the neuraminidase inhibition assay to evaluate the antiviral potential of fluorinated benzophenone derivatives.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified influenza neuraminidase in assay buffer.

-

Prepare a stock solution of the fluorinated benzophenone derivative in DMSO and perform serial dilutions in assay buffer.

-

Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

-

Enzyme Inhibition:

-

In a 96-well black plate, add the neuraminidase enzyme to wells containing the serially diluted compound or vehicle control.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Substrate Addition and Reaction:

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding a stop solution (e.g., a basic buffer).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

IV. Enzyme Inhibitory Activity: Targeting Beta-Secretase (BACE-1)

Beyond their roles in infectious diseases and cancer, fluorinated benzophenone derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. A key target in this area is beta-secretase 1 (BACE-1).[16]

A. Mechanism of Action: BACE-1 Inhibition

BACE-1 is a crucial enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease. Fluorinated benzophenones can act as BACE-1 inhibitors, thereby reducing the production of Aβ.[9]

B. Quantitative Data: BACE-1 Inhibitory Activity of Fluorinated Benzophenone Derivatives

The following table shows the BACE-1 inhibitory activity of a fluorinated benzophenone derivative.

| Compound ID | Fluorine Substitution | BACE-1 IC50 (µM) | Reference |

| FB-10 | Fluorinated benzophenone | Not specified | Not specified |

C. Experimental Protocol: BACE-1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to measure BACE-1 activity and screen for inhibitors.

Workflow Diagram: BACE-1 FRET Assay

Caption: A step-by-step workflow of the BACE-1 FRET assay for identifying inhibitors among fluorinated benzophenone derivatives.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human BACE-1 enzyme in an appropriate assay buffer.

-

Prepare a stock solution of the fluorinated benzophenone derivative in DMSO and perform serial dilutions.

-

Prepare a solution of a BACE-1 FRET substrate, which is a peptide containing a fluorophore and a quencher.

-

-

Enzyme Inhibition:

-

In a 96-well black plate, add the BACE-1 enzyme to wells containing the serially diluted compound or vehicle control.

-

Incubate at room temperature for a defined period to allow for inhibitor binding.

-

-

FRET Reaction and Measurement:

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. As BACE-1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each concentration of the inhibitor.

-

Calculate the percentage of BACE-1 inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

V. Synthesis of Fluorinated Benzophenone Derivatives

The synthesis of fluorinated benzophenone derivatives can be achieved through various established organic chemistry reactions. A common and versatile method is the Friedel-Crafts acylation.

A. General Synthetic Scheme: Friedel-Crafts Acylation

Sources

- 1. figshare.mq.edu.au [figshare.mq.edu.au]

- 2. figshare.mq.edu.au [figshare.mq.edu.au]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Benzophenone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Diaryl Ketone

The benzophenone core, a deceptively simple diaryl ketone, has established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its journey from a naturally occurring compound found in various plants and fungi to a foundational element in synthetic pharmaceuticals is a testament to its remarkable versatility.[1][3] First described in the scientific literature in 1874, benzophenone and its derivatives have since been identified as potent agents against a wide array of diseases, including cancer, inflammation, and viral infections.[2][4] This guide provides a comprehensive technical overview of the discovery, history, and evolving synthetic strategies for novel benzophenone compounds, offering insights for researchers engaged in the pursuit of new therapeutic agents.

The Benzophenone Scaffold: A Natural Blueprint for Bioactivity

Nature has long utilized the benzophenone framework to create a diverse arsenal of bioactive molecules.[1][3] A significant percentage of naturally occurring benzophenones are found in the Clusiaceae family of plants.[1][3] These natural products exhibit a broad spectrum of pharmacological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.[1][3] The inherent bioactivity of these natural benzophenones has served as a crucial starting point and inspiration for medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity.[3][5]

Synthetic Strategies: Building upon Nature's Foundation

The true power of the benzophenone scaffold lies in its amenability to chemical modification. The diaryl ketone core provides a robust and versatile platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] Several key synthetic methodologies have been developed and refined over the years to access a vast chemical space of benzophenone derivatives.

Key Synthetic Methodologies:

-

Friedel-Crafts Acylation: This classical and widely used method involves the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the diaryl ketone.[6][7] This reaction is fundamental to the synthesis of a wide range of substituted benzophenones.

-

Oxidation of Diphenylmethane: An alternative industrial-scale method involves the copper-catalyzed oxidation of diphenylmethane with air.[4]

-

From Benzoic Acid: Benzophenone derivatives can also be prepared from benzoic acid and a substituted benzene in the presence of a suitable catalyst.[8]

These core synthetic strategies can be adapted and combined with other reactions to generate complex benzophenone analogues with diverse functionalities.

Therapeutic Applications: A Scaffold for Diverse Pharmacological Activities

The structural versatility of the benzophenone core has been exploited to develop compounds with a wide range of therapeutic applications. The following sections highlight some of the key areas where benzophenone derivatives have shown significant promise.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Benzophenone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.[1][9]

A key mechanism of action for many anti-inflammatory benzophenones is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][9] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce inflammation and pain.[1][9]

Experimental Protocol: Synthesis of a Benzophenone-Thiazole Hybrid with Anti-inflammatory Activity [9]

This protocol describes the synthesis of a novel benzophenone derivative incorporating a thiazole moiety, which has shown potent anti-inflammatory effects.

-

Synthesis of Thiosemicarbazone:

-

To a solution of the appropriately substituted benzophenone (1 equivalent) in methanol, add thiosemicarbazide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 10 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated thiosemicarbazone by filtration.

-

Wash the solid with cold methanol and dry under vacuum.

-

-

Cyclization to form the Thiazole Ring:

-

Suspend the thiosemicarbazone (1 equivalent) in isopropyl alcohol.

-

Add 2-bromoacetophenone (1.1 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Collect the resulting solid by filtration, wash with isopropyl alcohol, and dry to yield the benzophenone-thiazole hybrid.

-

Anticancer Activity

The benzophenone scaffold has also proven to be a valuable template for the development of novel anticancer agents.[5][10][11][12] These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and progression.[5][10][11][13]

Several studies have demonstrated that benzophenone derivatives can modulate the activity of critical signaling pathways in cancer cells, such as the estrogen receptor α (ERα) and Wnt/β-catenin pathways.[5][13] For instance, certain benzophenones have been shown to activate ERα, which in turn triggers a cascade of events leading to the aberrant proliferation and metastasis of ovarian cancer cells.[5]

Signaling Pathway: Benzophenone-1 Induced Activation of ERα and Wnt/β-catenin Signaling

Benzophenone-1 activates ERα, leading to the translocation of β-catenin and subsequent activation of the Wnt signaling pathway, promoting cancer cell proliferation and metastasis.[5]

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the continuous development of new antiviral agents. The benzophenone scaffold has been identified as a promising starting point for the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4] Extensive structure-activity relationship (SAR) studies have led to the identification of benzophenone derivatives with potent activity against both wild-type and drug-resistant HIV strains.[4]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective benzophenone-based drugs relies heavily on understanding the relationship between their chemical structure and biological activity. SAR studies involve systematically modifying the benzophenone scaffold and evaluating the impact of these changes on a specific biological endpoint.[1][4][14]

Workflow for Novel Benzophenone Discovery and SAR Analysis

A general workflow for the discovery and optimization of novel benzophenone-based drug candidates, emphasizing the iterative nature of SAR analysis.

Quantitative structure-activity relationship (QSAR) models are computational tools that can be used to predict the biological activity of novel compounds based on their physicochemical properties.[1][15][16] These models are valuable for prioritizing synthetic targets and guiding the design of more potent analogues.[1]

Table 1: Quantitative Data for Benzophenone Derivatives as p38α MAPK Inhibitors [17]

| Compound Name/Reference | p38α IC₅₀ (nM) |

| (4-[(2-aminophenyl)amino]-2- chlorophenyl)(2- methylphenyl)methanone | 4 |

| 4-aminobenzophenone derivative | 10 |

| Compound 12 | 6 |

Marketed Drugs: From Bench to Bedside

The successful translation of benzophenone-based research into clinically approved drugs underscores the therapeutic potential of this scaffold. Several marketed drugs incorporate the benzophenone core, demonstrating its versatility across different therapeutic areas.

-

Ketoprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[2][4]

-

Fenofibrate: A lipid-lowering agent used to treat high cholesterol and triglyceride levels.[10][18][19][20][21]

-

Tolcapone: Used in the treatment of Parkinson's disease.

Experimental Protocol: Synthesis of Fenofibrate [10][20]

This protocol outlines a method for the synthesis of the antihyperlipidemic drug, fenofibrate.

-

Salt Formation:

-

Dissolve fenofibric acid in a suitable solvent such as a mixture of dimethyl sulfoxide and isopropyl acetate.

-

Add potassium carbonate with stirring at ambient temperature.

-

Heat the reaction mixture to 85-90°C for approximately 45 minutes.

-

-

Esterification:

-

Cool the reaction mixture to about 80°C.

-

Add 2-bromopropane and additional isopropyl acetate over a period of 50 minutes.

-

Maintain the mixture at 85-95°C with stirring for 5 hours.

-

-

Work-up and Isolation:

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration and washing, to isolate the fenofibrate product.

-

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of newly synthesized benzophenone compounds is essential to confirm their structure and purity. A combination of analytical techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure of benzophenone derivatives.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and for quantitative analysis.[22][23][24]

Experimental Protocol: HPLC Analysis of Benzophenone Derivatives [23][24]

This protocol provides a general guideline for the HPLC analysis of benzophenone compounds.

-

Chromatographic Conditions:

-

Column: A reverse-phase C8 or C18 column is typically used.

-